N-cyclohexylcyclohexanamine;propan-2-one
Overview
Description
“2-Propanone, reaction products with diphenylamine” is also referred to as PREPOD . It is the reaction product of N-phenyl-benzenamine (diphenylamine or DPA) and 2-propanone (acetone) . It is a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials) mixture, and as such, contains a number of components in different concentrations .
Scientific Research Applications
Catalytic Applications and Organic Synthesis
Enantioselective Catalysis : The use of dipyridylphosphane/diamine-Ru complexes demonstrates significant efficiency in the enantioselective hydrogenation of a wide range of simple ketones, including those derived from 2-propanone reactions with diphenylamine. This method offers high chemical yields, excellent enantioselectivities, and is practical for various substrates, highlighting its utility in producing chiral molecules (Wu et al., 2003).
Electrochromic Materials : Research into poly(4-(diphenylamino)benzyl methacrylate) explores its electrochemical properties and potential for creating electrochromic materials. The polymer's ability to undergo redox reactions and form crosslinked, color-changing networks offers applications in smart windows and displays (Negru et al., 2014).
Material Science and Environmental Applications
Photonic and Electronic Materials : A study on unsymmetrical diphenylaminofluorene-based chromophores examines their nonlinear optical properties. These materials, which include reaction products of 2-propanone with diphenylamine, show promise for applications in two-photon absorption technologies, relevant for optical data storage and photodynamic therapy (Morales et al., 2013).
Environmental Impact Assessment : The presence and effects of diphenylamine and its derivatives, including those formed through reactions with 2-propanone, in the environment have been reviewed. This work discusses their use in various industries, potential hazards, and the necessity for further research to understand their environmental impact fully (Drzyzga, 2003).
Safety and Hazards
“2-Propanone, reaction products with diphenylamine” may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Future Directions
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h11-13H,1-10H2;1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBRXUFICHIMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68412-48-6 | |
Record name | 2-Propanone, reaction products with diphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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